6-Methylgenistein as a Protein Kinase Inhibitor: Structural Differentiation from Genistein
6-Methylgenistein is characterized as an inhibitor of protein kinases, leading to apoptosis in tumor and cancer cells, a mechanism of action shared with its parent compound, genistein . However, the specific addition of the methyl group at the 6-position is a key structural differentiator. This modification is not found in genistein, which is unsubstituted at this position. The presence of this group can alter the compound's binding conformation within the ATP-binding pocket of kinases, potentially leading to a distinct inhibitory profile and spectrum of targeted kinases compared to genistein, which is a known broad-spectrum inhibitor [1]. While direct quantitative IC50 comparisons are not available in the public domain, the structural divergence implies potential differences in potency and selectivity that are critical for kinase-focused research programs [2].
| Evidence Dimension | Mechanism of Action & Chemical Structure |
|---|---|
| Target Compound Data | Inhibitor of protein kinases; C16H12O5 with a methyl group at the 6-position |
| Comparator Or Baseline | Genistein (Inhibitor of protein kinases; C15H10O5 with no substitution at the 6-position) |
| Quantified Difference | Presence of a 6-methyl group (C16 vs C15 molecular framework) |
| Conditions | In vitro cancer cell models |
Why This Matters
The distinct molecular structure offers a new chemical scaffold for exploring structure-activity relationships (SAR) in kinase inhibition, which is not possible with unmodified genistein.
- [1] Wikipedia. Genistein. Retrieved from https://en.wikipedia.org/wiki/Genistein. View Source
- [2] TargetMol. 6-Methylgenistein (TN3179). Retrieved from https://www.targetmol.cn/compound/6-Methylgenistein. View Source
